2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring and a thiazole ring, both of which are known for their biological activity. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thioamide with an α-haloketone.
Coupling of the Rings: The final step involves coupling the pyrazole and thiazole rings through an acetamide linkage. This can be achieved by reacting the pyrazole derivative with the thiazole derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can lead to the formation of amines.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethyl-1,3-thiazol-2-yl)acetamide
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-oxazol-2-yl)acetamide
Uniqueness
The uniqueness of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide lies in its specific combination of the pyrazole and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the phenyl group on the thiazole ring may also enhance its interactions with biological targets, potentially leading to improved pharmacological properties.
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known by its CAS number 371209-88-0, belongs to a class of pyrazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H15N3OS, with a molecular weight of approximately 285.36 g/mol. The structure includes a pyrazole ring and a thiazole moiety, which are both known for their biological significance.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains including E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth. For instance, studies have shown that modifications in the pyrazole structure can enhance its antibacterial efficacy, particularly through the introduction of specific substituents on the aromatic rings .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Anticancer Activity
Several studies have explored the anticancer properties of pyrazole derivatives. For example, compounds with similar structural frameworks have exhibited cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these compounds often range from micromolar to nanomolar concentrations, indicating potent activity against tumor cells .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the Pyrazole Ring : This is achieved through condensation reactions involving hydrazine derivatives and suitable carbonyl compounds.
- Thiazole Integration : The thiazole moiety is introduced via cyclization reactions using appropriate thiazole precursors.
- Final Acetamide Formation : The final step involves acylation to introduce the acetamide functional group.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
Case Studies
A notable study evaluated a series of pyrazole derivatives for their anti-inflammatory and anticancer activities. Among these, compounds with structural similarities to this compound showed significant inhibition of cancer cell proliferation and reduced inflammatory markers in vitro .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-8-12(2)20(19-11)9-15(21)18-16-17-14(10-22-16)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZUJDYKRJPVRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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